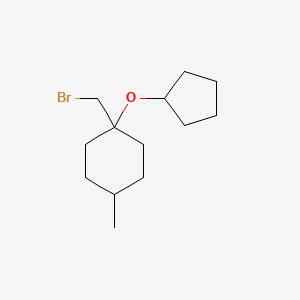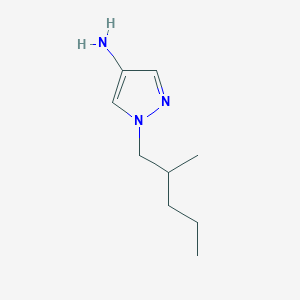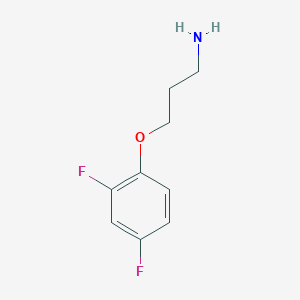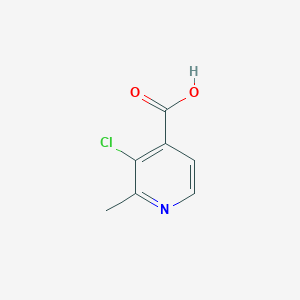
4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that contains both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Alkylation: The imidazole ring is then alkylated using 2-chloroethylamine to introduce the ethyl group.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone.
Coupling Reaction: Finally, the imidazole and pyrazole rings are coupled together using a suitable coupling agent, such as phosphorus oxychloride, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-imidazole
- 4-Chloro-1H-pyrazole
- 2-Chloro-1H-imidazole
Uniqueness
4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H12ClN5 |
|---|---|
Molecular Weight |
225.68 g/mol |
IUPAC Name |
4-chloro-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12ClN5/c1-7-12-2-3-14(7)4-5-15-6-8(10)9(11)13-15/h2-3,6H,4-5H2,1H3,(H2,11,13) |
InChI Key |
CXTRDMJHQQYAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


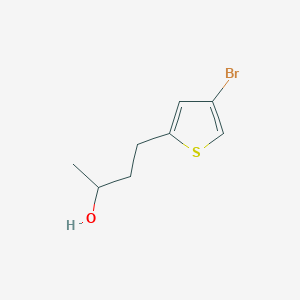


![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)
